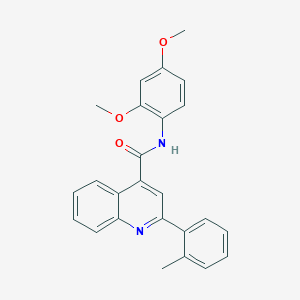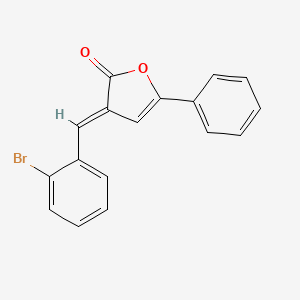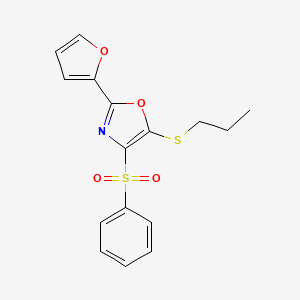![molecular formula C20H19Cl2N3O2 B4758116 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4758116.png)
1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, commonly known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates various cellular processes such as metabolism, cell cycle, and apoptosis. SB-216763 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
SB-216763 inhibits 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity by binding to the ATP-binding site of the enzyme. This results in the phosphorylation of downstream targets such as β-catenin, glycogen synthase, and tau protein. SB-216763 has also been shown to activate the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
SB-216763 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells by inhibiting 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity and activating the Wnt/β-catenin signaling pathway. SB-216763 has also been shown to improve glucose metabolism in diabetic animal models by increasing insulin sensitivity and glucose uptake. In addition, SB-216763 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SB-216763 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity. It has also been extensively studied in preclinical models and has a well-established mechanism of action. However, one of the limitations of SB-216763 is its potential off-target effects, as it can also inhibit other kinases such as cyclin-dependent kinase 5 (CDK5) and protein kinase B (Akt).
Direcciones Futuras
There are several future directions for the study of SB-216763. One potential direction is the development of more potent and selective 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione inhibitors that can overcome the potential off-target effects of SB-216763. Another direction is the investigation of the therapeutic potential of SB-216763 in other diseases such as inflammatory disorders and cardiovascular diseases. Furthermore, the development of novel drug delivery systems for SB-216763 could improve its bioavailability and efficacy in vivo. Overall, the study of SB-216763 has provided valuable insights into the role of 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in various cellular processes and has potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
SB-216763 has been widely used in scientific research for its ability to inhibit 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity. It has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. SB-216763 has been used in preclinical studies to investigate its effects on various cellular processes such as apoptosis, cell cycle, and metabolism.
Propiedades
IUPAC Name |
1-[[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-15-6-5-14(17(22)11-15)12-23-7-9-24(10-8-23)13-25-18-4-2-1-3-16(18)19(26)20(25)27/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIVHTIYHVXIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4758040.png)

![1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4758049.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4758052.png)
![6-(2-furyl)-2-(tetrahydro-2-furanylmethyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4758060.png)
![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4758065.png)

![5-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758074.png)
![7-(difluoromethyl)-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4758096.png)
![N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4758102.png)

![4-methoxy-3-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4758122.png)

